3,3-Diethyl-6,6,9,9-tetramethyl-1,2,4,5-tetroxonane
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Overview
Description
3,3-Diethyl-6,6,9,9-tetramethyl-1,2,4,5-tetroxonane is an organic compound with a unique structure characterized by its multiple ethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-6,6,9,9-tetramethyl-1,2,4,5-tetroxonane typically involves multi-step organic reactions. One common method starts with the preparation of the core structure, followed by the introduction of ethyl and methyl groups through alkylation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry and automated synthesis can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethyl-6,6,9,9-tetramethyl-1,2,4,5-tetroxonane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3,3-Diethyl-6,6,9,9-tetramethyl-1,2,4,5-tetroxonane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,3-Diethyl-6,6,9,9-tetramethyl-1,2,4,5-tetroxonane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyldecane
- 5,5-Dimethyldecane
- 2,2,4,5-Tetramethyloctane
Uniqueness
Compared to similar compounds, 3,3-Diethyl-6,6,9,9-tetramethyl-1,2,4,5-tetroxonane stands out due to its unique combination of ethyl and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Properties
CAS No. |
62331-26-4 |
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Molecular Formula |
C13H26O4 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
3,3-diethyl-6,6,9,9-tetramethyl-1,2,4,5-tetraoxonane |
InChI |
InChI=1S/C13H26O4/c1-7-13(8-2)16-14-11(3,4)9-10-12(5,6)15-17-13/h7-10H2,1-6H3 |
InChI Key |
ASRIMHLHLBQJNT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OOC(CCC(OO1)(C)C)(C)C)CC |
Origin of Product |
United States |
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